Butyltris[(propan-2-yl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyltris[(propan-2-yl)oxy]stannane is an organotin compound with the molecular formula C13H30O3Sn. It is a chemical compound that features a tin atom bonded to three isopropoxy groups and one butyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyltris[(propan-2-yl)oxy]stannane can be synthesized through the reaction of butyltrichlorotin with sodium isopropoxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as isopropanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Butyltris[(propan-2-yl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The isopropoxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Butyltris[(propan-2-yl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of butyltris[(propan-2-yl)oxy]stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating reactions such as catalysis and bond formation. The pathways involved include coordination chemistry and organometallic mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyltrichlorotin
- Butyltin tris-2-ethylhexoate
- Butyltri-i-propoxystannan
Uniqueness
Butyltris[(propan-2-yl)oxy]stannane is unique due to its specific combination of butyl and isopropoxy groups, which confer distinct reactivity and properties compared to other organotin compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
40542-28-7 |
---|---|
Molekularformel |
C13H30O3Sn |
Molekulargewicht |
353.09 g/mol |
IUPAC-Name |
butyl-tri(propan-2-yloxy)stannane |
InChI |
InChI=1S/C4H9.3C3H7O.Sn/c1-3-4-2;3*1-3(2)4;/h1,3-4H2,2H3;3*3H,1-2H3;/q;3*-1;+3 |
InChI-Schlüssel |
VEGRTTZOXYUSTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](OC(C)C)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.